
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization with ammonium acetate to form the oxazole ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound is utilized as a versatile building block in organic synthesis. Its oxazole ring structure allows for various chemical transformations, enabling the creation of more complex derivatives that can be tailored for specific applications in pharmaceuticals and materials science.
Table 1: Synthetic Applications
Application Area | Description |
---|---|
Pharmaceutical Synthesis | Used in the development of new drugs targeting specific biological pathways. |
Material Science | Functions as a precursor for novel materials with desired properties. |
Agrochemicals | Potential use in developing pesticides or herbicides due to its biological activity. |
Medicinal Chemistry
Potential Pharmacological Properties
The compound has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of oxazole compounds exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Case Study: Anticancer Activity
Research has demonstrated that 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester and its derivatives can induce apoptosis in cancer cells. For instance, in vitro studies indicated that these compounds inhibited the proliferation of various cancer cell lines, such as breast and colon cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to target proteins.
Activity Type | Observed Effects |
---|---|
Anticancer | Induction of apoptosis in cancer cell lines (IC50 values ranging from 5-15 µM). |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
Enzyme Inhibition | Potential inhibitor of dihydrofolate reductase (DHFR). |
Material Science
Development of Novel Materials
The compound's unique chemical structure allows it to be incorporated into new materials with specific properties. Research indicates that it can be used to create polymers or coatings that exhibit enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Comparison: Compared to its analogs, 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous.
Biological Activity
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H13FNO3
- CAS Number : 885274-58-8
The presence of a fluorine atom on the phenyl ring enhances lipophilicity , which can influence its pharmacokinetic properties and biological interactions. The oxazole ring is known for its diverse biological activities, making this compound a subject of interest for further research.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The mechanism of action may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It could interact with receptors to elicit biological responses, such as anti-inflammatory or anticancer effects.
Structure-Activity Relationships (SAR)
SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. Research indicates that:
- Substituents on the phenyl ring significantly influence the compound's potency.
- Electron-donating groups (EDGs) tend to enhance activity, while electron-withdrawing groups (EWGs) can reduce it.
Biological Activities
-
Anticancer Activity :
- Preliminary studies suggest that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- For example, related oxazole derivatives have shown IC50 values in the low micromolar range against human colorectal cancer cells, indicating potential as anticancer agents .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Model/Cell Line | IC50 Value | Reference |
---|---|---|---|
Anticancer | Human colorectal DLD-1 cells | 270 nM | |
Anti-inflammatory | Various disease models | Not specified | |
Cytotoxicity | MCF-7 breast cancer cells | 0.65 µM |
Recent Research Insights
Recent investigations into related compounds have revealed promising results:
- A study found that modifications to the oxazole core can lead to enhanced anticancer activity through increased binding affinity to target receptors .
- Another research highlighted the importance of fluorine substitution in improving the lipophilicity and overall bioavailability of oxazole derivatives, further supporting the exploration of this compound .
Q & A
Q. Basic: What are the common synthetic routes for 2-(2-fluorophenyl)-oxazole-4-carboxylic acid ethyl ester?
Answer:
The synthesis typically involves a multi-step approach:
Oxazole Ring Formation : A condensation reaction between α-haloketones and ethyl isocyanoacetate under basic conditions forms the oxazole core .
Functionalization : Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) using fluorinated aryl halides .
Esterification : Carboxylic acid intermediates are esterified using ethanol in the presence of catalytic sulfuric acid or via transesterification .
Key Considerations : Optimize reaction temperature and solvent polarity (e.g., THF vs. DMF) to avoid side products like dehalogenation or over-substitution .
Q. Advanced: How can conflicting spectroscopic data for this compound be resolved during structural validation?
Answer:
Conflicts in NMR or IR data often arise from:
- Rotamers : The ester group may exhibit restricted rotation, causing splitting in 1H- or 13C-NMR signals. Use variable-temperature NMR to confirm .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and substituent orientation, as demonstrated in fluorophenyl ester analogs .
- Computational Modeling : Compare experimental IR carbonyl stretches (e.g., 1720–1740 cm−1) with DFT-calculated vibrational modes to validate the ester and oxazole moieties .
Q. Basic: What analytical techniques are critical for purity assessment of this compound?
Answer:
- HPLC/GC-MS : Quantify residual solvents (e.g., DMF) and byproducts (e.g., de-esterified acids) using reverse-phase chromatography with UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values to rule out halogen loss during synthesis .
- Melting Point : A sharp range (e.g., 125–127°C) indicates high crystallinity and purity .
Q. Advanced: How does the 2-fluorophenyl substituent influence regioselectivity in downstream reactions?
Answer:
The electron-withdrawing fluorine atom directs electrophilic substitution to the meta-position of the phenyl ring. For example:
- Nitration : Yields 2-(2-fluoro-5-nitrophenyl)-oxazole derivatives as major products, confirmed by 19F-NMR shifts .
- Cross-Coupling : Suzuki reactions with aryl boronic acids favor coupling at the oxazole’s 5-position due to steric hindrance from the ester group .
Note : Use steric maps (e.g., Corey-Pauling-Koltun models) to predict reactivity .
Q. Basic: What are the documented biological activities of this compound?
Answer:
- Enzyme Inhibition : The oxazole scaffold shows affinity for kinases and monoamine oxidases (MAOs). Fluorine enhances lipophilicity, improving blood-brain barrier penetration .
- Antimicrobial Screening : Derivatives inhibit bacterial growth (e.g., S. aureus MIC = 8 µg/mL) via interference with cell wall synthesis .
Methodological Tip : Use fluorescence-based assays (e.g., MAO-Glo™) to quantify inhibition kinetics .
Q. Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. The oxazole’s nitrogen forms hydrogen bonds with catalytic residues .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Hammett σ values) with IC50 data to predict potency .
- ADMET Prediction : SwissADME estimates logP (~2.5) and CNS permeability, guiding fluorination strategies to reduce metabolic degradation .
Q. Basic: What are the stability challenges for this compound under storage conditions?
Answer:
- Hydrolysis : The ester group degrades in humid environments. Store under anhydrous conditions (e.g., molecular sieves) at –20°C .
- Light Sensitivity : The fluorophenyl group may undergo photodehalogenation. Use amber vials and avoid UV exposure .
- Validated Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .
Q. Advanced: How can contradictory solubility data across studies be reconciled?
Answer:
Discrepancies often stem from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter solubility. Use powder XRD to identify phases .
- pH Effects : The carboxylic acid (post-ester hydrolysis) has pH-dependent solubility (e.g., >10 mg/mL at pH 7.4 vs. <1 mg/mL at pH 2.0) .
- Co-Solvents : Studies using DMSO vs. ethanol report divergent solubilities. Standardize solvent systems (e.g., 10% DMSO in PBS) .
Q. Advanced: What strategies mitigate competing side reactions during fluorophenyl group introduction?
Answer:
- Catalytic Optimization : Use Pd(OAc)2/SPhos for Suzuki coupling to suppress proto-deboronation .
- Directed Ortho-Metalation : Employ TMPZnCl·LiCl to functionalize the fluorophenyl ring selectively .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., aryl zinc species) to quench reactions at high conversion .
Q. Basic: What spectroscopic benchmarks confirm successful synthesis?
Answer:
Properties
CAS No. |
885274-78-2 |
---|---|
Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
InChI Key |
NGSHSERPKZUPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.